Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the formula C12 H15 F N2 O2 . It is used for pharmaceutical testing . The compound is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate”, has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate” can be represented by the Isomeric SMILES stringCOC(=O)N1CCN(CC1)c2ccc(cc2)F
. The compound has a molecular weight of 238.258 Da . Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The preparation of similar compounds involves reactions such as the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene followed by catalytic hydrogenation .Physical And Chemical Properties Analysis
“Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate” is a non-polymer . The compound has a formal charge of 0, an atom count of 32, a chiral atom count of 0, and a bond count of 33 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Fe-catalyzed Synthesis of Flunarizine : The compound, a known drug in the calcium channel blocker class, is industrially produced by condensation reactions involving derivatives similar to Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate. The compound's synthesis involves metal-catalyzed amination and Wittig reactions, highlighting its role in the preparation of pharmacologically significant compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Crystal Structure Analysis : Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate derivatives have been extensively studied for their crystal structures. For instance, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was analyzed, revealing a sterically congested piperazine derivative with a pharmacologically relevant core, indicating its potential in drug design and molecular engineering (Gumireddy et al., 2021).
Pharmacological Core Structures
- Synthesis of Medicinally Relevant Compounds : Piperazine derivatives, including those structurally related to Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate, are synthesized and analyzed for their potential medicinal properties. Their roles in drug design, as well as the chemical strategies for their synthesis, are significant topics of research (Balaraju, Kalyani, & Laxminarayana, 2019).
- Biological Evaluation of Derivatives : Synthesized derivatives of compounds structurally similar to Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate are evaluated for various biological activities, including antibacterial and antitumor activities, underscoring the compound's importance in the development of novel pharmaceuticals (Krishna Reddy et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVIJGFYBHCKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate | |
CAS RN |
329042-42-4 |
Source
|
Record name | methyl 4-(4-fluorophenyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.